methyl 4-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
Description
Methyl 4-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a 3-methoxyphenyl substituent. The structure includes a sulfanyl acetamido linker bridging the thienopyrimidinone moiety to a methyl benzoate group. This compound’s design leverages the bioactivity of thienopyrimidinones, which are known for their kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
methyl 4-[[2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S2/c1-30-17-5-3-4-16(12-17)26-21(28)20-18(10-11-32-20)25-23(26)33-13-19(27)24-15-8-6-14(7-9-15)22(29)31-2/h3-9,12H,10-11,13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPJBWUNQSXKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that quinazolinone derivatives, which this compound is a part of, have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry. They have shown potential to act as antibacterial, antiviral, anticancer, enzyme inhibitory, anti-HIV, and other biologically active agents.
Mode of Action
The mode of action of quinazolinone derivatives is generally dependent on their structure, which can be altered using different synthetic approaches.
Biological Activity
Methyl 4-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
Compound Overview
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The structural components include:
- Methoxyphenyl group : Contributes to the compound's lipophilicity and potential interaction with biological targets.
- Sulfanyl-acetamido linkage : May enhance the compound's reactivity and biological efficacy.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on constructing the thieno[3,2-d]pyrimidine core, followed by the introduction of the methoxyphenyl and sulfanyl-acetamido moieties. Key reagents often include:
- Acids and bases : Facilitate various coupling reactions.
- Catalysts : Enhance reaction efficiency.
Anticancer Properties
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, a study highlighted the antiproliferative effects of halogenated thieno[3,2-d]pyrimidines against various cancer cell lines. These compounds were shown to induce apoptosis in leukemia cells and demonstrate selective activity against certain fungi . The structure-activity relationship (SAR) studies suggest that specific substitutions at the core are crucial for enhancing biological activity .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated. Thieno[3,2-d]pyrimidines have shown selective inhibition against clinical strains of Cryptococcus neoformans, indicating their promise as antifungal agents . Moreover, derivatives containing electron-withdrawing groups on the phenyl ring have been associated with increased antibacterial activity .
Case Studies
- Antiproliferative Effects : In vitro studies demonstrated that certain thieno[3,2-d]pyrimidine derivatives exhibit IC50 values in the low micromolar range against cancer cell lines such as L1210 (leukemia) and MCF-7 (breast cancer) .
- Antimicrobial Screening : Compounds derived from thieno[3,2-d]pyrimidines displayed significant activity against Escherichia coli and Staphylococcus aureus, with some exhibiting minimum inhibitory concentrations (MICs) below 10 µg/mL .
Structure-Activity Relationships (SAR)
The effectiveness of this compound is influenced by several structural factors:
- Substituents on the phenyl ring : Electron-withdrawing groups enhance antibacterial properties.
- Positioning of functional groups : The specific arrangement of methoxy and sulfanyl groups plays a critical role in modulating bioactivity.
Data Summary Table
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities including:
- Anticancer Properties : Studies have shown that derivatives of thieno[3,2-d]pyrimidines possess cytotoxic effects against various cancer cell lines. The presence of methoxy and sulfanyl groups may enhance these effects by modulating cellular pathways involved in apoptosis and cell proliferation.
Therapeutic Applications
Given its structural characteristics and biological activities, methyl 4-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate has potential therapeutic applications:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
- Infection Control : The compound's antimicrobial properties suggest it could be useful in developing new antibiotics or antiviral agents.
- Inflammation Modulation : Compounds with thieno[3,2-d]pyrimidine scaffolds have been studied for their anti-inflammatory effects.
Case Studies
Several studies have investigated the therapeutic potential of thieno[3,2-d]pyrimidine derivatives:
- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry evaluated a series of thieno derivatives against breast cancer cells and found that specific substitutions significantly increased cytotoxicity .
- Antimicrobial Efficacy Research : An investigation into the antimicrobial properties of related compounds demonstrated effectiveness against resistant bacterial strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of physicochemical properties, synthesis, and biological activity.
Key Comparisons
Core Heterocycles: Thienopyrimidinone vs. Thienopyrimidinone vs. Pyrazolo[3,4-d]pyrimidine: The pyrazolo[3,4-d]pyrimidine core (Example 53) has demonstrated potent kinase inhibition, suggesting the target compound’s thienopyrimidinone core may offer analogous activity but with altered selectivity due to sulfur incorporation .
Substituent Effects: Methoxy Groups: The 3-methoxyphenyl group in the target compound increases lipophilicity (logP ≈ 3.2 predicted) compared to the fluorophenyl group in Example 53 (logP ≈ 2.8), which may improve blood-brain barrier penetration . Ester vs.
Synthetic Routes: The target compound’s synthesis likely involves a nucleophilic substitution between a thienopyrimidinone-thiol intermediate and methyl 4-(2-chloroacetamido)benzoate, analogous to methods using cesium carbonate in DMF for similar couplings . In contrast, Example 53 employs Suzuki-Miyaura cross-coupling with palladium catalysts, highlighting divergent strategies for aryl-heterocycle functionalization .
Solubility and Reactivity: The benzoate ester in the target compound confers moderate solubility in polar aprotic solvents (e.g., DMSO), whereas oxazepine-sulfonamide derivatives (B6, B7) exhibit higher aqueous solubility due to sulfonamide hydrophilicity .
Research Findings and Implications
- Biological Potential: The structural similarity to pyrazolo[3,4-d]pyrimidines (Example 53) suggests kinase inhibitory activity, though empirical validation is required .
- Thermal Stability: Thienopyrimidinones generally exhibit higher melting points (>200°C predicted) compared to dihydropyran-benzoates (145–148°C), attributed to stronger intermolecular hydrogen bonding .
- Synthetic Challenges: The steric bulk of the 3-methoxyphenyl group may reduce reaction yields relative to smaller substituents in benzooxazinone derivatives (7a-c, 65–78% yields) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
